molecular formula C16H16O2S B2832213 2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid CAS No. 951895-97-9

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid

Cat. No.: B2832213
CAS No.: 951895-97-9
M. Wt: 272.36
InChI Key: JZLJWNGGZNBHHR-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O2S It is characterized by a phenyl group and a p-tolylthio group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid typically involves the reaction of 3-phenylpropanoic acid with p-tolylthiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution on the propanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and p-tolylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid is unique due to the combination of the phenyl and p-tolylthio groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid, also known by its chemical structure and CAS number 951895-97-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18O2SC_{16}H_{18}O_2S, with a molecular weight of approximately 290.38 g/mol. The compound contains a sulfanyl group attached to a phenylpropanoic acid framework, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study on related derivatives demonstrated that modifications on the propanoic acid backbone significantly influenced COX-1 and COX-2 inhibition, suggesting a similar potential for this compound .

Antimicrobial Activity

Preliminary investigations have shown that the compound exhibits antimicrobial properties against various microbial strains. Its sulfonamide structure is known to enhance its interaction with bacterial enzymes, potentially leading to bacteriostatic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cyclooxygenase Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on COX enzymes. Compounds with similar structures demonstrated significant inhibition, suggesting that this compound could exhibit similar properties .
  • Antimicrobial Studies : Research highlighted the efficacy of sulfonamide derivatives in inhibiting growth in bacterial strains such as E. coli and S. aureus. The presence of the sulfanyl group was crucial for enhancing antimicrobial activity .

Data Table: Biological Activity Overview

Activity Mechanism Reference
COX InhibitionCompetitive inhibition at active sites
AntimicrobialInteraction with bacterial enzymes
Potential Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-12-7-9-14(10-8-12)19-15(16(17)18)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLJWNGGZNBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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